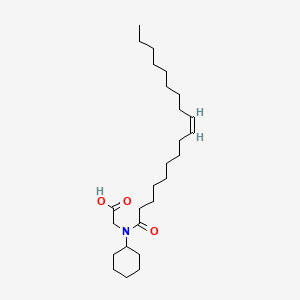
(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine is a chemical compound with the molecular formula C20H37NO3 It is known for its unique structure, which includes a cyclohexyl group and a long-chain unsaturated fatty acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine typically involves the reaction of cyclohexylamine with oleic acid, followed by the introduction of a glycine moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine can undergo various chemical reactions, including:
Oxidation: The double bond in the octadecenyl chain can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide bond can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted amides
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its long-chain fatty acid component may interact with cell membranes, influencing cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of (Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine involves its interaction with specific molecular targets. The cyclohexyl group and the long-chain fatty acid may interact with proteins and enzymes, modulating their activity. The glycine moiety can also participate in biochemical reactions, influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-N-Methyl-N-(1-oxo-9-octadecenyl)glycine
- (Z)-N-(1-oxo-9-octadecenyl)glycine
- N-Oleoylglycine
Uniqueness
(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological and industrial applications.
Propriétés
Numéro CAS |
94109-10-1 |
|---|---|
Formule moléculaire |
C26H47NO3 |
Poids moléculaire |
421.7 g/mol |
Nom IUPAC |
2-[cyclohexyl-[(Z)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C26H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(28)27(23-26(29)30)24-20-17-16-18-21-24/h9-10,24H,2-8,11-23H2,1H3,(H,29,30)/b10-9- |
Clé InChI |
DIZJYGAQZVSKEJ-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)O)C1CCCCC1 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N(CC(=O)O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















